HEAT hydrochloride

Radioligand Binding Receptor Pharmacology Cardiovascular Research

Researchers requiring uniform α₁-adrenoceptor blockade face variability with subtype-selective alternatives. HEAT hydrochloride offers a validated solution. - Balanced high-affinity profile: pKi 9.0 (α₁A), 9.1 (α₁B), 8.57 (α₁D), ensuring no subpopulation is overlooked. - Superior autoradiography precursor: Enables higher resolution mapping vs. tritiated ligands like [³H]prazosin. - Validated functional antagonist: Exhibits a pA₂ of 8.59 in tissue bath assays, comparable to prazosin. Supplied with rigorous analytical documentation for reliable procurement.

Molecular Formula C19H22ClNO2
Molecular Weight 331.8 g/mol
CAS No. 30007-39-7
Cat. No. B1662926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHEAT hydrochloride
CAS30007-39-7
Synonyms2-(beta-(4-hydroxyphenyl)ethylaminomethyl)tetralone
2-HEAT
BE 2254
BE 2254, (+-)-isomer
BE-2254
IBE 2254
Molecular FormulaC19H22ClNO2
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C(=O)C1CNCCC3=CC=C(C=C3)O.Cl
InChIInChI=1S/C19H21NO2.ClH/c21-17-9-5-14(6-10-17)11-12-20-13-16-8-7-15-3-1-2-4-18(15)19(16)22;/h1-6,9-10,16,20-21H,7-8,11-13H2;1H
InChIKeyVCZXZECZIRGUCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HEAT Hydrochloride Baseline Profile & Identity


HEAT hydrochloride (BE2254 hydrochloride, CAS 30007-39-7) is a synthetic phenethylamine derivative that functions as a selective, high-affinity antagonist of α₁-adrenergic receptors . Its molecular formula is C₁₉H₂₂ClNO₂ with a molecular weight of 331.8 g/mol . The compound exhibits potent binding to the three human α₁-adrenoceptor subtypes, with pKi values of 9.0 (α₁A), 9.1 (α₁B), and 8.57 (α₁C/α₁D) [1]. Its primary utility in research settings stems from its role as the non-radiolabeled precursor to [¹²⁵I]-HEAT, a widely employed radioligand for α₁-adrenoceptor binding studies and autoradiography [2].

Workflow Radioligand binding & autoradiography studies
Selection Logic Non-subtype-selective α₁-AR antagonist; balanced high-affinity profile
Use Context Precursor to [¹²⁵I]-HEAT for receptor density quantification

HEAT Hydrochloride Substitution Risk Analysis


Generic substitution of HEAT hydrochloride with alternative α₁-adrenoceptor antagonists (e.g., prazosin, WB 4101, tamsulosin) introduces significant experimental variability due to differences in receptor subtype selectivity, radioligand binding kinetics, and functional behavior in tissue-based assays. While many α₁-antagonists share a common receptor class, their divergent subtype profiles—for instance, tamsulosin's pronounced selectivity for α₁A over α₁B [1] versus HEAT's more balanced high-affinity profile [2]—preclude direct functional interchangeability. Furthermore, radioligand studies reveal that [³H]WB 4101 exhibits anomalous binding characteristics, including sensitivity to guanine nucleotides not observed with [¹²⁵I]HEAT [3], directly impacting experimental interpretation. The quantitative evidence below establishes the specific, measurable parameters where HEAT hydrochloride provides differentiated performance that cannot be assumed when using in-class alternatives.

Subtype selectivity mismatch: Alternative antagonists (prazosin, tamsulosin) exhibit divergent α₁-subtype profiles that may shift experimental interpretation compared to HEAT's balanced binding.
Radioligand kinetics & coupling: [³H]WB 4101 shows anomalous guanine nucleotide sensitivity; direct substitution with tritiated ligands may alter apparent receptor density and coupling state interpretation.
Autoradiographic resolution gap: Signal-to-noise differences between [¹²⁵I]HEAT and [³H]-based alternatives limit direct transfer of anatomical mapping protocols without re-validation.

HEAT Hydrochloride Differentiated Performance Evidence


Radioligand Binding Affinity vs. Prazosin

In direct head-to-head comparison studies using aortic tissue from rat and dog, the radiolabeled derivative [¹²⁵I]HEAT consistently displayed a lower dissociation constant (Kd), indicating higher binding affinity for α₁-adrenoceptors, than [³H]prazosin [1].

Affinity vs. Prazosin
Head-to-head
[¹²⁵I]HEAT Kd: dog aorta 11 pM, rat aorta 15 pM; [³H]prazosin Kd: 27 pM, 22 pM
Reported 1.5–2.5× higher affinity in aortic membranes
Supports receptor detection at low density; reduces tissue requirement for saturation binding
Endpoint context: saturation binding in dog/rat aorta
Radioligand Binding Receptor Pharmacology Cardiovascular Research

Autoradiography Signal-to-Noise Ratio

Autoradiographic studies directly comparing [¹²⁵I]HEAT with tritiated ligands ([³H]prazosin and [³H]WB 4101) report that [¹²⁵I]HEAT provides autoradiographs with a higher signal-to-noise ratio, enabling a degree of anatomical localization not possible with the tritiated alternatives [1][2].

Autoradiography SNR
Head-to-head
Higher signal-to-noise ratio vs. [³H]prazosin and [³H]WB 4101; cortical layer-specific visualization reported
Qualitative improvement in anatomical detail
Enables high-resolution receptor mapping in complex tissues
Method context: in vitro autoradiography on rat brain
Autoradiography Neuroanatomy Receptor Localization

Functional Antagonism in Vascular Tissue

In a functional antagonism study using the rat mesenteric artery preparation, BE2254 (HEAT) blocked (-)-noradrenaline-mediated pressor responses with a pA₂ value of 8.59, which was statistically comparable to the pA₂ of 8.52 observed for prazosin [1]. Both compounds behaved as classical competitive antagonists.

Functional Antagonism
Head-to-head
pA₂ = 8.59 (HEAT) vs. 8.52 (prazosin) in rat mesenteric artery
Difference ≈ 0.07 log units; classical competitive antagonism
Comparable functional potency supports use as reference antagonist in vascular studies
Endpoint context: noradrenaline-mediated pressor response
Functional Assay Vascular Pharmacology Pressor Response

Balanced Subtype Binding Profile

HEAT hydrochloride exhibits high binding affinity across all three cloned human α₁-adrenoceptor subtypes (α₁A, α₁B, α₁C/α₁D), with pKi values of 9.0, 9.1, and 8.57 respectively [1]. This profile contrasts with subtype-selective antagonists such as tamsulosin, which shows marked selectivity for α₁A and α₁D over α₁B [2].

Subtype Profile
Cross-study comparable
HEAT pKi: α₁A 9.0, α₁B 9.1, α₁D 8.57; tamsulosin shows >0.8 log unit α₁A/α₁B selectivity
Balanced high-affinity profile across three human subtypes
Suitable for non-selective α₁-AR population labeling; avoids subtype bias
Source review: cloned human receptors expressed in mammalian cells
Receptor Subtype Selectivity Binding Affinity Adrenergic Pharmacology

Guanine Nucleotide Sensitivity Comparison

Binding studies in rat cardiac membranes demonstrate that epinephrine competition curves with [¹²⁵I]HEAT are unaffected by the addition of the GTP analog Gpp(NH)p. In contrast, [³H]WB 4101 exhibits anomalous binding characteristics and sensitivity to guanine nucleotides under identical conditions [1].

G-Protein Coupling
Head-to-head
[¹²⁵I]HEAT competition curves unaffected by Gpp(NH)p; [³H]WB 4101 shows nucleotide sensitivity
Qualitative difference in rat cardiac membranes
More reliable total receptor density quantification; coupling state does not confound interpretation
Method context: epinephrine displacement ± 10⁻⁴ M Gpp(NH)p
Receptor Coupling G-Protein Radioligand Binding

HEAT Hydrochloride Application Scenarios


Brain Autoradiographic Mapping

Based on its superior signal-to-noise ratio in autoradiography compared to tritiated alternatives like [³H]prazosin and [³H]WB 4101 [1], HEAT hydrochloride is the optimal precursor for preparing [¹²⁵I]HEAT for high-resolution anatomical mapping studies. Its high specific activity and low non-specific binding enable visualization of α₁-adrenoceptor distribution with unprecedented detail, including localization to specific cortical layers and brainstem nuclei such as the locus coeruleus [1].

Receptor Density in Low-Expression Tissues

The high binding affinity of [¹²⁵I]HEAT (Kd as low as 11-15 pM in aortic tissue) [2] makes it particularly suitable for quantifying α₁-adrenoceptor density in tissues with low receptor expression or when sample material is limited. Its affinity is approximately 1.5- to 2.5-fold higher than [³H]prazosin in direct comparisons [2], improving assay sensitivity and reducing the amount of tissue required for reliable saturation binding analysis.

Functional Antagonism in Vascular Preparations

HEAT hydrochloride serves as a reliable, potent competitive antagonist for functional studies of α₁-adrenoceptor-mediated responses. In the rat mesenteric artery, it exhibits a pA₂ of 8.59 against noradrenaline-induced pressor responses, comparable to prazosin [3]. This establishes HEAT as a valid reference compound for characterizing novel ligands or investigating receptor pharmacology in isolated tissue bath experiments, particularly when a non-radiolabeled, chemically distinct antagonist is required.

Non-Selective α₁ Blockade in Assays

For research applications where uniform blockade or labeling of the entire α₁-adrenoceptor population is required, HEAT's balanced high-affinity profile across α₁A, α₁B, and α₁D subtypes (pKi 9.0, 9.1, and 8.57) [4] makes it a more appropriate tool than subtype-selective agents like tamsulosin or RS-17053 [5]. This ensures that no receptor subpopulation is overlooked or underrepresented in experimental outcomes.

Application
Selection Property
Validation Focus
Brain autoradiographic mapping
High signal-to-noise autoradiography probe precursor
Cortical layer-specific receptor localization; low non-specific binding verification
Receptor quantification in low-expression tissues
Reported high-affinity radioligand (Kd in low pM range)
Saturation binding sensitivity; minimal tissue requirement confirmation
Functional vascular antagonist studies
Competitive antagonist with reported comparable potency to reference compounds
pA₂ reproducibility in isolated tissue bath; noradrenaline-response blockade
Non-selective α₁-AR blockade/ labeling
Balanced high-affinity profile across α₁A/α₁B/α₁D subtypes
Subtype population coverage; absence of receptor subpopulation bias

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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